molecular formula C23H26N2O6S B2837166 ethyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate CAS No. 500149-79-1

ethyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2837166
CAS No.: 500149-79-1
M. Wt: 458.53
InChI Key: VLZZMQMDFVCINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with an ethyl ester group at the 2-position and a benzamido moiety at the 3-position. The benzamido group is further modified with a sulfamoyl substituent (N-butyl-N-methylsulfamoyl) at the para position of the benzene ring. This structure combines aromatic, amide, ester, and sulfonamide functionalities, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

ethyl 3-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-4-6-15-25(3)32(28,29)17-13-11-16(12-14-17)22(26)24-20-18-9-7-8-10-19(18)31-21(20)23(27)30-5-2/h7-14H,4-6,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZZMQMDFVCINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compounds described in share partial structural homology with the target molecule, particularly in their amide and ester functionalities. Below is a detailed comparison based on synthesis, physical properties, and structural features.

Structural Similarities and Differences

  • Core Structure :

    • The target compound contains a benzofuran ring, whereas compounds (e.g., 12–14, 17–19) incorporate a 2,3-dihydro-1H-perimidin-2-yl group linked to a benzamido moiety.
    • Both classes feature ester or carboxylic acid substituents, but the target compound’s sulfamoyl group (N-butyl-N-methylsulfamoyl) contrasts with the perimidine-based substituents in .
  • Substituent Effects :

    • The sulfamoyl group in the target compound may enhance solubility in polar solvents compared to the hydrophobic perimidine systems in .
    • The ethyl ester in the target compound is analogous to the ethyl esters in compounds 12–14, but its attachment to a benzofuran (rather than an aliphatic chain) likely alters steric and electronic properties.

Physical Properties

Melting points (MPs) of compounds correlate with substituent length and polarity:

Compound Structure MP (°C) Yield (%)
12 Ethyl butanoate derivative 128.6–132.5 35
13 Ethyl pentanoate derivative 141.8–143.1 52
14 Ethyl hexanoate derivative 145.8–147.4 48
17 Butanoic acid derivative 99.7–103.3 55
18 Pentanoic acid derivative 102.8–107.4 47
19 Hexanoic acid derivative 90.8–91.9 50
  • Key Trends: Longer aliphatic chains (e.g., hexanoate in 14 vs. butanoate in 12) increase MPs, likely due to enhanced van der Waals interactions. Carboxylic acid derivatives (17–19) exhibit lower MPs than esters, attributed to stronger intermolecular hydrogen bonding in acids .
  • Target Compound : The benzofuran core and sulfamoyl group may elevate its MP compared to esters (e.g., 12–14) due to aromatic stacking and polar interactions.

Spectroscopic Characterization

compounds were characterized using ¹H-NMR, ¹³C-NMR, and MS. For example:

  • Compound 12 : NMR signals at δ 1.25 (t, 3H, CH₂CH₃) and δ 4.15 (q, 2H, CH₂CH₃) confirm the ethyl ester .
  • Implications for Target Compound : Similar techniques would identify its ester (δ ~1.2–1.3 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and sulfamoyl groups (distinct SO₂ and N-alkyl signals).

Methodological Considerations

  • Structural Analysis : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) could resolve the target compound’s conformation, as demonstrated in .
  • Theoretical Insights : Conceptual DFT () could predict reactivity descriptors (e.g., electrophilicity, hardness) for the sulfamoyl group, contrasting it with perimidine-based systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step reactions, including (i) formation of the benzofuran core via cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate under basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine), and (ii) introduction of the sulfamoylbenzamido group via amide coupling using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .
  • Key parameters : Solvent choice (polar aprotic solvents enhance coupling efficiency), temperature (reflux for cyclization; room temperature for coupling), and catalyst loading (DMAP at 10 mol% improves yields). Side reactions like ester hydrolysis can occur under acidic/basic conditions, requiring pH control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its purity?

  • 1H/13C NMR : The benzofuran protons (δ 7.2–8.1 ppm) and sulfamoyl group (δ 2.8–3.1 ppm for N-methyl) are diagnostic. The ethyl ester appears as a triplet (δ 1.3 ppm) and quartet (δ 4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 478.6 (calculated for C₂₄H₂₆N₂O₆S) .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and sulfonamide (1150–1170 cm⁻¹) groups validate functionalization .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • The compound is stable at room temperature in inert atmospheres but susceptible to hydrolysis in acidic/basic media due to its ester and sulfonamide groups. Degradation studies via HPLC show <5% decomposition after 6 months at −20°C in desiccated conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives with similar substituents?

  • Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 1–50 µM) may arise from assay conditions (cell line variability, serum concentration) or substituent positioning. For example, para-substituted sulfonamides exhibit higher target affinity than ortho analogs due to steric effects .
  • Methodological approach : Standardize assays using isogenic cell lines and control for solvent effects (e.g., DMSO ≤0.1%). Compare docking scores (AutoDock Vina) with experimental data to identify outliers .

Q. How can computational modeling guide the optimization of this compound’s binding to specific enzyme targets?

  • Molecular dynamics (MD) simulations (AMBER/CHARMM) reveal that the N-butyl-N-methylsulfamoyl group stabilizes hydrogen bonds with kinase active sites (e.g., EGFR-TK). Modifying the butyl chain length or introducing electron-withdrawing groups (e.g., CF₃) enhances binding free energy by 2–3 kcal/mol .
  • Validation : Pair MD with surface plasmon resonance (SPR) to correlate simulated ΔG with experimental Kd values .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization tactics : Use vapor diffusion with mixed solvents (e.g., DMSO:EtOH 1:3) to reduce polarity. SHELXT-based structure solution is preferred for handling twinning or disorder in the sulfonamide moiety .
  • Common pitfalls : Poor crystal quality due to flexible N-butyl chain. Co-crystallization with PEG 4000 improves lattice packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.